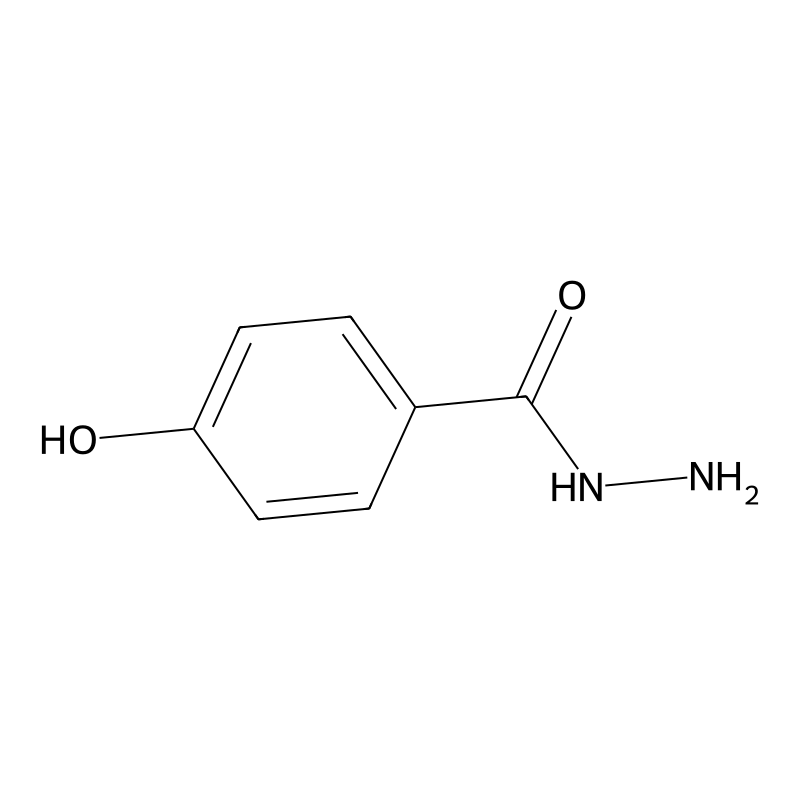

4-hydroxybenzhydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Properties and Synthesis:

4-Hydroxybenzohydrazide, also known as p-Hydroxybenzoic acid hydrazide, is a chemical compound with the formula C7H8N2O2. It belongs to the class of compounds called carbohydrazides and is structurally related to 4-hydroxybenzoic acid .

The synthesis of 4-hydroxybenzohydrazide involves the reaction between 4-hydroxybenzoic acid and hydrazine .

Potential Biological Activities:

Research suggests that 4-hydroxybenzohydrazide may possess various potential biological activities, though further investigation is necessary.

- Antifungal Activity: A study reported antifungal properties of 4-hydroxybenzhydrazide against specific fungal strains . However, more extensive research is needed to confirm its efficacy and potential applications as an antifungal agent.

Applications in Analytical Chemistry:

-hydroxybenzhydrazide has been employed in analytical chemistry for specific applications:

- Sugar Analysis: This compound can be used in the determination of maltose concentration from starch digestion and for analyzing sugars present in fructan-containing food hydrolysates .

- Reducing Sugar Estimation: It can be utilized in colorimetric assays for estimating reducing sugars in processed feedstuff .

4-Hydroxybenzhydrazide is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is characterized by the presence of a hydrazide functional group attached to a 4-hydroxybenzene moiety. The compound typically appears as white to pale grey crystals or powder, and it has significant relevance in various chemical and biological applications due to its unique structural features.

While detailed safety information is limited, it's advisable to handle 4-HBH with care following general laboratory safety practices. It should be considered a potential irritant and should not be ingested or inhaled.

Please Note:

- The information on 4-HBH is primarily focused on its application in sugar analysis.

- There is limited research available on its broader applications, mechanism of action in biological systems (if any), and extensive safety data.

- Formation of Hydrazones: It reacts with aldehydes to form hydrazone derivatives, which are often used in organic synthesis.

- Dehydration Reactions: Under specific conditions, it can lose water molecules, leading to the formation of more complex structures.

- Oxidation Reactions: The compound can be oxidized to yield various products, which may have different biological activities.

The compound's behavior in reactions is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and affect reactivity.

Research indicates that 4-hydroxybenzhydrazide exhibits notable biological activities, including:

- Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against various bacterial strains.

- Antioxidant Activity: Its structure allows it to act as a radical scavenger, providing potential benefits in oxidative stress-related conditions.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, making it a candidate for further pharmacological studies.

4-Hydroxybenzhydrazide can be synthesized through several methods:

- Conventional Method:

- Reacting 4-hydroxybenzoic acid with hydrazine hydrate in methanol under reflux conditions for several hours.

- The product is then purified through recrystallization from an appropriate solvent.

- Microwave-Assisted Synthesis:

4-Hydroxybenzhydrazide finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Analytical Chemistry: The compound serves as a reagent in analytical methods for detecting specific compounds.

- Biochemical Research: Its properties make it useful in studying enzyme activities and interactions within biological systems.

Studies on 4-hydroxybenzhydrazide's interactions reveal its potential as a modulator of enzymatic activity. For instance, it has been shown to interact with laccase enzymes, enhancing their catalytic efficacy. Such interactions suggest that the compound could be utilized in biocatalysis and environmental applications where enzyme activity is crucial .

Several compounds share structural similarities with 4-hydroxybenzhydrazide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxybenzhydrazide | Hydroxyl group at the meta position | Different reactivity due to positional isomerism |

| 4-Aminobenzohydrazide | Amino group instead of hydroxyl | Exhibits different biological activities |

| 2-Hydroxybenzohydrazide | Hydroxyl group at the ortho position | Potentially different solubility and reactivity |

4-Hydroxybenzhydrazide's unique position of the hydroxyl group at the para position grants it distinct chemical properties compared to its analogs, influencing both its reactivity and biological activity.

4-Hydroxybenzhydrazide, with the molecular formula C₇H₈N₂O₂ and molecular weight of 152.15 g/mol, represents a crucial intermediate in pharmaceutical and chemical synthesis [9]. The compound features a hydrazide functional group attached to a 4-hydroxybenzene moiety, making it particularly valuable for various synthetic applications . Multiple synthetic approaches have been developed to access this important chemical building block, each offering distinct advantages and limitations.

Classical Synthesis Approaches

The traditional synthesis of 4-hydroxybenzhydrazide primarily relies on hydrazinolysis reactions involving ester precursors or direct conversion from carboxylic acids [1] [2]. The most established classical approach involves the reaction of ethyl 4-hydroxybenzoate with hydrazine hydrate in alcoholic solvents under reflux conditions [2] [3].

The general procedure involves dissolving ethyl 4-hydroxybenzoate (0.1 mol, 0.166 g) with hydrazine hydrate in 25 mL of ethanol, followed by refluxing the mixture at 60-70°C for 2 hours [2]. This method typically yields 65% of the desired product with a melting point of 263°C [2]. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, followed by elimination of ethanol to form the hydrazide product [14].

A two-step classical approach involves initial esterification of 4-hydroxybenzoic acid followed by hydrazinolysis [7]. This method begins with the conversion of 4-hydroxybenzoic acid to its methyl or ethyl ester using standard esterification procedures, then proceeds with hydrazine hydrate treatment [7] [8]. The overall yield for this two-step process ranges from 59-77%, with reaction times extending from 6-9 hours [7].

An improved classical method incorporates acid catalysis using acetic acid as an additive [4]. This approach enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by hydrazine [4]. The acid-catalyzed method achieves yields of 80-90% under reflux conditions for 3 hours [4].

| Method | Starting Material | Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| Direct Hydrazinolysis | 4-Hydroxybenzoic acid | Hydrazine hydrate | Ethanol/Methanol | 60-70 | 2 | 65 |

| Two-Step Esterification-Hydrazinolysis | 4-Hydroxybenzoic acid → Ethyl ester | Hydrazine hydrate | Methanol → Ethanol | RT → Reflux | 6-9 | 59-77 |

| Ester Hydrazinolysis | Ethyl 4-hydroxybenzoate | Hydrazine hydrate | Ethanol | 60-70 | 2 | 65 |

| Acid-Catalyzed Method | Ethyl 4-hydroxybenzoate | Hydrazine hydrate + AcOH | Ethanol | Reflux | 3 | 80-90 |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods, offering significant advantages in terms of reaction time, yield, and energy efficiency [1] [2] [6]. The application of microwave irradiation to 4-hydroxybenzhydrazide synthesis has demonstrated remarkable improvements over traditional thermal methods [2] [3].

A laboratory-made microwave system operating at 180 watts enables the synthesis of 4-hydroxybenzhydrazide in just 3 minutes [2]. The procedure involves placing 2 mL of hydrazine hydrate with 0.166 g of ethyl 4-hydroxybenzoate in a conical flask, then subjecting the mixture to microwave irradiation [2]. This method achieves a 93% yield with a melting point of 265°C, representing a significant improvement over conventional methods [2].

Commercial microwave systems have also been successfully employed for hydrazide synthesis [1]. Using 350 watts of power, the reaction proceeds for 3-5 minutes in methanol, achieving yields of 94.6% [1]. The microwave method offers several advantages including shorter reaction times, higher yields, lower costs, and reduced solvent requirements compared to conventional reflux methods [2] [3].

Higher power microwave systems (700 watts) have been utilized for more complex synthetic procedures [6]. A two-step microwave process involves initial heating for 10 seconds at 700 watts, followed by addition of ethanol and continued irradiation at 140 watts for 3 minutes [6]. This approach demonstrates the versatility of microwave-assisted synthesis in accommodating multi-step procedures [6].

Solvent-free microwave synthesis represents an environmentally friendly approach to hydrazide preparation [7] [20]. Operating at 900 watts without organic solvents, this method achieves yields of 79-90% in reaction times ranging from 1-3.3 minutes [7]. The solvent-free approach significantly reduces waste generation and simplifies product isolation [7].

| Power (Watts) | Temperature (°C) | Time (minutes) | Yield (%) | Solvent | Comments |

|---|---|---|---|---|---|

| 180 | Not specified | 3 | 93 | Solvent-free | Lab-made microwave |

| 140 | Not specified | 3-5 | 94.6 | Methanol | Commercial microwave |

| 300 | 250 | 4-12 | 82-96 | Solvent-free | Fenamic acid derivatives |

| 700 | Reflux | 0.17 + 3 | Not specified | Ethanol | Two-step process |

| 900 | Not specified | 1-3.3 | 79-90 | Solvent-free | Green chemistry approach |

Green Chemistry Approaches

Green chemistry methodologies for 4-hydroxybenzhydrazide synthesis focus on reducing environmental impact through solvent elimination, catalyst recyclability, and mild reaction conditions [7] [19] [28]. These approaches align with sustainable chemistry principles while maintaining synthetic efficiency [19] [28].

Ionic liquid catalysis represents a significant advancement in green hydrazide synthesis [19]. The triethylammonium hydrogen sulfate [Et₃NH][HSO₄] catalyst enables solvent-free synthesis at 120°C with reaction times of 2-6 hours [19]. This method achieves yields of 90-98% while offering catalyst recyclability for up to five cycles without appreciable loss in catalytic activity [19]. The ionic liquid catalyst is air and water stable, easily prepared from inexpensive amine and acid precursors [19].

L-Proline catalysis provides a bio-based approach to hydrazide synthesis [28]. Using L-proline as an organocatalyst under grinding conditions at room temperature, the reaction proceeds in 30 minutes with yields of 85-95% [28]. The L-proline catalyst demonstrates reusability for up to four cycles without significant yield loss, showcasing protocol efficiency and sustainability [28]. This method eliminates the need for high temperatures and organic solvents while utilizing a naturally occurring amino acid as catalyst [28].

Mechanochemical grinding techniques offer solvent-free synthesis under ambient conditions [5]. The solid-state melt reaction approach operates at 120°C for 30 minutes, achieving yields of 74-100% without requiring organic solvents [22]. This method demonstrates high atom economy (94.69-94.90%), high reaction mass efficiency (84.27-87.33%), low environmental factor (0.15-0.19 g/g), and low process mass intensity (13.21-14.30 g/g) [22].

Room temperature synthesis represents the mildest approach to hydrazide preparation [21]. Direct reaction of carboxylic acids with hydrazine hydrate proceeds at ambient temperature over 5-18 hours, achieving yields of 80-95% [21]. This method is particularly notable for polygalacturonic acid derivatives, where hydrazide formation occurs efficiently even at room temperature [21].

| Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|---|

| Microwave Solvent-Free | None | 250 | 4-12 min | 82-96 | No solvent, short time |

| Ionic Liquid Catalysis | [Et₃NH][HSO₄] | 120 | 2-6 h | 90-98 | Recyclable catalyst |

| L-Proline Catalysis | L-Proline | RT | 30 min | 85-95 | Bio-based catalyst |

| Mechanochemical Grinding | Grinding | RT | 15-30 min | 74-100 | No solvent |

| Room Temperature | None | RT | 5-18 h | 80-95 | Mild conditions |

Comparative Analysis of Synthetic Routes

The comparative evaluation of synthetic routes for 4-hydroxybenzhydrazide reveals distinct advantages and limitations for each methodology [1] [2] [7]. Classical approaches provide reliable and well-established procedures but suffer from longer reaction times and moderate yields [2] [7]. Microwave-assisted methods offer significant improvements in reaction kinetics and energy efficiency [1] [2] [6].

Time efficiency analysis demonstrates the superiority of microwave methods over conventional heating [2] [6]. Microwave synthesis reduces reaction times from hours to minutes while improving yields from 65% to over 90% [2]. The microwave approach at 180 watts achieves 93% yield in 3 minutes compared to conventional reflux requiring 2 hours for 65% yield [2].

Energy consumption comparisons favor microwave-assisted synthesis due to rapid heating and reduced processing times [2] [6]. The elimination of lengthy reflux periods significantly reduces energy requirements while improving overall process efficiency [2]. Microwave heating provides more uniform energy distribution compared to conventional heating methods [6].

Yield optimization analysis reveals that acid-catalyzed classical methods achieve the highest yields (80-90%) among conventional approaches [4]. However, microwave methods consistently deliver superior yields with reduced processing times [1] [2]. Green chemistry approaches demonstrate competitive yields while eliminating environmental concerns [19] [28].

Solvent requirements vary significantly among different methodologies [2] [7] [19]. Classical methods typically require 10-25 mL of organic solvent per gram of substrate [2]. Microwave solvent-free approaches eliminate solvent requirements entirely [7]. Green chemistry methods either eliminate solvents or utilize recyclable ionic liquid catalysts [19].

Product purity assessment indicates that microwave methods often produce higher purity products due to reduced side reaction formation [2]. The precise temperature control and rapid heating characteristics of microwave synthesis minimize decomposition pathways [2]. Green chemistry approaches also demonstrate excellent product purity due to mild reaction conditions [28].

Economic analysis reveals that microwave methods offer cost advantages through reduced energy consumption and shorter processing times [2] [6]. Green chemistry approaches provide long-term economic benefits through catalyst recyclability and waste reduction [19] [28]. Classical methods remain cost-effective for small-scale laboratory synthesis but become less economical for larger scale operations [7].

Optimization Parameters

Reaction temperature optimization studies demonstrate that the optimal range for 4-hydroxybenzhydrazide synthesis lies between 60-80°C for conventional methods [2] [4]. Higher temperatures increase reaction rates but may lead to product decomposition above 100°C [2]. Microwave synthesis allows for more precise temperature control, enabling higher temperatures without thermal degradation [1] [2].

Reaction time optimization reveals diminishing returns beyond 6 hours for conventional methods [2] [7]. Microwave synthesis dramatically reduces optimal reaction times to 3-5 minutes [1] [2]. The relationship between time and yield follows first-order kinetics for the initial reaction period [4].

Hydrazine hydrate equivalents significantly impact reaction outcomes [2] [4] [21]. The optimal range of 1.2-2.5 equivalents provides maximum yields while minimizing purification complications [2]. Excess hydrazine hydrate improves conversion but complicates product isolation due to increased polarity [4].

Solvent volume optimization balances reaction efficiency with practical considerations [2] [21]. The range of 10-25 mL per gram of substrate prevents precipitation while maintaining reasonable concentrations [21]. Dilute conditions reduce reaction rates but prevent solidification during synthesis [26].

Catalyst loading studies for green chemistry approaches indicate optimal ranges of 5-20 mol% [19] [28]. Higher catalyst loadings provide minimal yield improvements while increasing costs [19]. L-Proline catalysis demonstrates optimal activity at 10 mol% loading [28].

| Parameter | Optimal Range | Effect on Yield | Critical Considerations | Industrial Implications |

|---|---|---|---|---|

| Temperature | 60-80°C | Higher temp increases rate | Decomposition >100°C | Energy costs |

| Reaction Time | 2-6 hours | Longer time improves conversion | Diminishing returns >6h | Production throughput |

| Hydrazine Equivalents | 1.2-2.5 equiv | Excess improves yield | Excess complicates purification | Raw material costs |

| Solvent Volume | 10-25 mL/g | Dilution prevents precipitation | Too dilute reduces efficiency | Equipment sizing |

| Catalyst Loading | 5-20 mol% | Catalysis accelerates reaction | Cost vs benefit analysis | Process economics |

Industrial Scale Considerations

Raw material supply chain analysis for industrial 4-hydroxybenzhydrazide production identifies hydrazine hydrate availability as a critical factor [25] [27]. Commercial hydrazine hydrate is produced through three primary industrial processes: the Raschig process, ketazine process, and peroxide process [24] [27]. The hydrazine hydrate market experiences price fluctuations based on feedstock availability and regulatory changes [25].

Process scalability assessment reveals significant challenges in transitioning from laboratory to industrial scale [26]. Heat and mass transfer limitations become pronounced at larger scales, requiring specialized equipment design [26]. Continuous flow processes offer advantages for industrial implementation, providing better temperature control and improved safety profiles [26].

Continuous flow synthesis demonstrates superior scalability compared to batch processes [26]. A laboratory-scale flow system achieved production rates of 22 g/hour for hydrazide synthesis over 9-hour continuous runs [26]. The continuous approach eliminates precipitation issues common in batch reactors while maintaining consistent product quality [26].

Safety considerations for industrial hydrazide production center on hydrazine hydrate handling [25] [27]. Hydrazine hydrate poses toxicity and explosive hazards requiring specialized safety equipment and procedures [25]. Automated handling systems reduce personnel exposure while maintaining operational efficiency [25].

Waste management strategies focus on solvent recovery and byproduct utilization [7] [19]. Green chemistry approaches minimize waste generation through solvent elimination and catalyst recyclability [19] [28]. Environmental impact assessment favors microwave and green chemistry methods over conventional approaches [2] [7].

Quality control implementation requires specialized analytical methods for purity determination [9]. In-line monitoring systems enable real-time quality assessment during continuous production [26]. Product specifications typically require >95% purity for pharmaceutical applications [9].

Economic impact analysis indicates that raw material costs represent 40-60% of total production expenses [25]. Energy costs become significant factors for conventional heating methods but are reduced through microwave implementation [2]. Capital expenditure requirements vary significantly based on chosen synthetic methodology [26].

| Aspect | Key Factors | Challenges | Solutions | Economic Impact |

|---|---|---|---|---|

| Raw Material Supply | Hydrazine hydrate availability | Cost fluctuations | Multiple suppliers | Material costs 40-60% |

| Safety Considerations | Toxicity and handling | Regulatory compliance | Automated handling | Safety equipment investment |

| Process Scalability | Heat/mass transfer | Equipment design | Continuous flow processes | Capital expenditure |

| Waste Management | Solvent recovery | Environmental impact | Green chemistry | Operating costs |

| Quality Control | Purity specifications | Analytical methods | In-line monitoring | Product value |

The spectroscopic characterization of 4-hydroxybenzhydrazide employs multiple complementary techniques to provide comprehensive structural information and confirm molecular identity. Fourier Transform Infrared spectroscopy represents the primary vibrational spectroscopic method for characterizing this compound [1] [2]. The infrared spectrum typically exhibits characteristic absorption bands corresponding to the hydroxyl group stretching vibrations, carbonyl group stretching, and hydrazide nitrogen-hydrogen stretching modes. The compound demonstrates conformity with infrared spectral patterns when analyzed using potassium bromide pellets or attenuated total reflectance techniques [3] [4].

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through both proton and carbon-13 analysis [5] [6]. The one-dimensional proton Nuclear Magnetic Resonance spectrum in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for aromatic protons in the 6.5-8.0 parts per million region, with hydrazide protons appearing as distinct signals [7] [8]. The carbon-13 Nuclear Magnetic Resonance spectrum displays the carbonyl carbon signal and aromatic carbon resonances, enabling complete structural confirmation [5]. Signal multiplicities and coupling patterns provide additional stereochemical information essential for analytical identification.

Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ion peaks at mass-to-charge ratio 152, corresponding to the molecular weight of 4-hydroxybenzhydrazide [9] [10]. High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formula assignment. Fragmentation patterns observed in tandem mass spectrometry experiments yield structural information through characteristic neutral losses and fragment ion formation.

Ultraviolet-visible spectroscopy demonstrates maximum absorption at 245 nanometers when analyzed in methanol solution [9]. This absorption maximum corresponds to the extended conjugation system present in the aromatic ring substituted with electron-donating hydroxyl and electron-withdrawing hydrazide functionalities [11]. The spectral characteristics remain consistent across different solvent systems, though slight bathochromic or hypsochromic shifts may occur depending on solvent polarity and hydrogen bonding interactions.

Raman spectroscopy provides complementary vibrational information to infrared analysis, particularly for symmetric vibrations that may be infrared-inactive [2]. The technique proves valuable for solid-state analysis and can distinguish between different polymorphic forms when present. Vibrational modes associated with aromatic ring breathing, carbonyl stretching, and hydroxyl group vibrations appear prominently in the Raman spectrum.

| Technique | Key Absorption/Chemical Shift | Solvent/Conditions | Resolution/Accuracy |

|---|---|---|---|

| Infrared Spectroscopy (FTIR) | Characteristic C=O stretch, N-H stretch, O-H stretch | KBr pellet or ATR | 4000-400 cm⁻¹ |

| Nuclear Magnetic Resonance (1H NMR) | Aromatic protons (6.5-8.0 ppm), NH2 protons | DMSO-d6, D2O | 400-500 MHz |

| Nuclear Magnetic Resonance (13C NMR) | Carbonyl carbon, aromatic carbons | DMSO-d6 | 100-125 MHz |

| Mass Spectrometry (LC-MS) | Molecular ion peak at m/z 152 | Electrospray ionization | High resolution MS |

| UV-Visible Spectroscopy | λmax = 245 nm (in methanol) | Methanol solution | ±2 nm |

| Raman Spectroscopy | Vibrational modes complementary to IR | Solid state | Variable |

Chromatographic Analysis

High Performance Liquid Chromatography serves as the primary separation technique for 4-hydroxybenzhydrazide analysis, employing reversed-phase C18 columns with acetonitrile-water mobile phase systems [12] [11]. Gradient elution methods optimize peak shape and resolution, typically achieving retention times between 8-15 minutes depending on column dimensions and flow rate parameters [13] [14]. Detection utilizes ultraviolet absorption at wavelengths between 230-245 nanometers, corresponding to the aromatic chromophore present in the molecule [9] [11].

Liquid Chromatography-tandem Mass Spectrometry provides enhanced selectivity and sensitivity for quantitative analysis [15] [16]. Selected reaction monitoring modes enable specific detection of 4-hydroxybenzhydrazide through characteristic precursor-to-product ion transitions. This technique proves particularly valuable for trace analysis in complex matrices where conventional ultraviolet detection may lack specificity [17]. Method development considerations include optimization of mobile phase pH, organic modifier concentration, and mass spectrometric parameters such as collision energy and fragmentation voltage.

Gas Chromatography-Mass Spectrometry requires chemical derivatization prior to analysis due to the polar nature and thermal instability of 4-hydroxybenzhydrazide [18] [19]. Derivatization strategies typically involve silylation or methylation reactions to increase volatility and thermal stability. Following derivatization, electron ionization mass spectrometry provides characteristic fragmentation patterns for compound identification and quantification.

Ultra High Performance Liquid Chromatography employs sub-2 micrometer particle size columns to achieve enhanced resolution and reduced analysis times [13] [17]. The technique maintains the selectivity advantages of conventional High Performance Liquid Chromatography while providing improved efficiency and speed. Typical analysis times range from 2-8 minutes, making this approach suitable for high-throughput analytical applications.

Thin Layer Chromatography serves as a preliminary screening technique and for preparative separations [5]. Various solvent systems enable optimization of retention factor values, typically ranging from 0.3-0.7 depending on mobile phase polarity. Visualization employs ultraviolet light or chemical staining reagents specific for hydrazide functionalities.

| Method | Column/Phase | Mobile Phase | Detection | Typical Retention Time |

|---|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | C18 reversed-phase column | Acetonitrile/Water with buffer | UV detection at 230-245 nm | 8-15 minutes |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | C18 column with MS/MS detection | Gradient elution with formic acid | Selected reaction monitoring | 5-12 minutes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization | Helium carrier gas | Electron ionization MS | Variable (post-derivatization) |

| Ultra High Performance Liquid Chromatography (UPLC) | Sub-2 μm C18 column | High pressure gradient | UV-MS detection | 2-8 minutes |

| Thin Layer Chromatography (TLC) | Silica gel plates | Various solvent systems | UV visualization | Rf = 0.3-0.7 |

Thermal Analysis

Thermogravimetric Analysis reveals the thermal decomposition behavior of 4-hydroxybenzhydrazide across a temperature range from ambient conditions to 800 degrees Celsius [9] [20]. The compound demonstrates thermal stability up to approximately 260-270 degrees Celsius, with decomposition onset occurring coincident with the melting point [3] [4] [21]. Mass loss profiles indicate multiple decomposition stages, with initial volatilization of bound water molecules followed by structural decomposition of the organic framework [22] [23].

Differential Scanning Calorimetry provides detailed information regarding phase transitions and thermal events [24] [25]. The melting point determination reveals an endothermic transition at 264-266 degrees Celsius, accompanied by simultaneous decomposition [9] [3] [4]. This behavior indicates that 4-hydroxybenzhydrazide does not exhibit a clear melting point but rather undergoes thermal degradation at the melting temperature. Heat capacity measurements enable calculation of thermodynamic parameters relevant to stability assessment and formulation development.

Differential Thermal Analysis complements calorimetric measurements by detecting endothermic and exothermic events without direct heat flow quantification [23]. The technique proves particularly valuable for detecting subtle phase transitions that may not be apparent in conventional calorimetric analysis. Comparative analysis with reference materials enables identification of polymorphic transitions or hydration state changes.

Dynamic Mechanical Analysis evaluates the mechanical properties of 4-hydroxybenzhydrazide as a function of temperature [24]. Glass transition temperature determination provides insight into molecular mobility and can indicate the presence of amorphous regions within crystalline samples. The technique proves valuable for understanding processing conditions and storage stability requirements.

Thermal analysis under controlled atmospheric conditions enables differentiation between oxidative and thermal decomposition pathways [20] [22]. Nitrogen atmosphere studies focus on thermal stability in the absence of oxidative processes, while air or oxygen environments evaluate oxidative stability. Heating rate optimization balances resolution of thermal events with practical analysis time constraints.

| Technique | Temperature Range | Key Transitions | Atmosphere | Heating Rate |

|---|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Room temperature to 800°C | Decomposition onset ~260-270°C | Nitrogen or air | 10°C/min |

| Differential Scanning Calorimetry (DSC) | -50°C to 300°C | Melting point 264-266°C (with decomposition) | Nitrogen atmosphere | 5-20°C/min |

| Differential Thermal Analysis (DTA) | Room temperature to 600°C | Endothermic/exothermic events | Inert or oxidizing | 10°C/min |

| Dynamic Mechanical Analysis (DMA) | Variable temperature range | Glass transition temperature | Controlled atmosphere | 1-5°C/min |

X-Ray Crystallography Studies

Single crystal X-ray diffraction analysis of 4-hydroxybenzhydrazide provides definitive structural information including bond lengths, bond angles, and three-dimensional molecular geometry [26] [27]. Crystal structure determination reveals the space group symmetry and unit cell parameters essential for understanding solid-state packing arrangements. The compound crystallizes in specific space groups with characteristic lattice parameters that influence physical properties such as solubility and dissolution rate.

Crystallographic studies demonstrate intermolecular hydrogen bonding patterns that stabilize the crystal lattice [26] [27]. Hydroxyl and hydrazide functional groups participate in hydrogen bonding networks that significantly influence melting point, solubility, and mechanical properties. The analysis of hydrogen bond geometries provides insight into the driving forces for crystal packing and potential polymorphic behavior.

Powder X-ray diffraction serves as a complementary technique for phase identification and polymorphic screening [28] [29]. The technique enables rapid identification of crystalline phases without requiring single crystal growth. Characteristic diffraction patterns serve as fingerprints for specific polymorphic forms and enable monitoring of phase transitions during processing or storage.

Structural refinement procedures employ least-squares optimization to achieve final residual factors typically below 5 percent for high-quality crystal structures [30] [27]. Temperature factor analysis provides information regarding atomic displacement and molecular mobility within the crystal lattice. This information proves valuable for understanding thermal expansion properties and predicting stability under various environmental conditions.

Molecular conformation analysis reveals the preferred spatial arrangement of functional groups and identifies conformational preferences that may influence reactivity and intermolecular interactions [26] [27]. Torsion angle analysis and ring puckering parameters characterize molecular flexibility and steric constraints. These structural parameters correlate with spectroscopic observations and provide a foundation for theoretical calculations.

Validation Parameters and Method Development

Analytical method validation for 4-hydroxybenzhydrazide follows International Council for Harmonization guidelines to ensure reliability and reproducibility [31] [32] [33]. Linearity assessment typically spans concentration ranges from 0.5 to 100 micrograms per milliliter with correlation coefficients exceeding 0.999 [12] [14]. The linear dynamic range accommodates both trace-level detection and quantification of major components in formulated products.

Limit of Detection determination employs signal-to-noise ratio calculations, typically achieving values between 0.1-0.5 micrograms per milliliter depending on the analytical technique employed [34] [35]. Signal-to-noise ratios of 3:1 define the detection limit threshold, ensuring reliable differentiation between analyte signal and baseline noise [32] [33]. Method-specific factors such as injection volume, detector sensitivity, and matrix effects influence achievable detection limits.

Limit of Quantification establishes the lowest concentration enabling precise and accurate quantitative measurements [34] [35]. Signal-to-noise ratios of 10:1 typically define quantification limits, with values ranging from 0.5-2.0 micrograms per milliliter for optimized methods [32] [33]. Precision and accuracy requirements at the quantification limit ensure reliable results for regulatory compliance and quality control applications.

Precision assessment encompasses repeatability, intermediate precision, and reproducibility studies [31] [32]. Relative standard deviation values below 2.0 percent demonstrate acceptable method precision for quantitative applications [12] [14]. Intermediate precision studies evaluate method performance across different analysts, instruments, and days to establish method robustness under normal laboratory conditions.

Accuracy validation employs standard addition techniques and comparison with reference methods to establish recovery percentages [31] [32]. Acceptable recovery ranges typically span 95-105 percent for assay methods and 98-102 percent for critical quality control applications [33]. Multiple concentration levels across the analytical range ensure accuracy assessment over the entire method scope.

Specificity studies employ forced degradation conditions to demonstrate selectivity in the presence of potential interferents [31] [32]. Stress testing under acidic, basic, oxidative, photolytic, and thermal conditions generates potential degradation products that might interfere with analytical measurements. Baseline resolution from degradation products confirms method specificity and stability-indicating capability.

| Parameter | Typical Values | Acceptance Criteria | Method |

|---|---|---|---|

| Linearity Range | 0.5-100 μg/mL | R² ≥ 0.999 | HPLC/LC-MS |

| Limit of Detection (LOD) | 0.1-0.5 μg/mL | S/N ≥ 3:1 | Signal-to-noise ratio |

| Limit of Quantification (LOQ) | 0.5-2.0 μg/mL | S/N ≥ 10:1 | Signal-to-noise ratio |

| Precision (RSD) | < 2.0% | RSD ≤ 2.0% | Replicate injections |

| Accuracy (Recovery) | 95-105% | 98-102% | Standard addition |

| Specificity | Baseline resolution | No interference | Forced degradation |

| Robustness | Acceptable variations | Minimal impact | Parameter variation |

| System Suitability | RSD < 2.0% | Meets requirements | Standard solutions |

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Structural basis of the substrate recognition of hydrazidase isolated from Microbacterium sp. strain HM58-2, which catalyzes acylhydrazide compounds as its sole carbon source

Tomonori Akiyama, Misaki Ishii, Atsushi Takuwa, Ken-Ichi Oinuma, Yasuyuki Sasaki, Naoki Takaya, Shunsuke YajimaPMID: 27908731 DOI: 10.1016/j.bbrc.2016.11.148

Abstract

Hydrazidase was an enzyme that remained unidentified for a half century. However, recently, it was purified, and its encoding gene was cloned. Microbacterium sp. strain HM58-2 grows with acylhydrazides as its sole carbon source; it produces hydrazidase and degrades acylhydrazides to acetate and hydrazides. The bacterial hydrazidase belongs to the amidase signature enzyme family and contains a Ser-cisSer-Lys catalytic motif. The condensation of hydrazine and carbonic acid produces various hydrazides, some of which are raw materials for synthesizing pharmaceuticals and other useful chemicals. Although natural hydrazide compounds have been identified, the metabolic systems for hydrazides are not fully understood. Here, we report the crystal structure of hydrazidase from Microbacterium sp. strain HM58-2. The active site was revealed to consist of a Ser-cisSer-Lys catalytic triad, in which Ser179 forms a covalent bond with a carbonyl carbon of the substrate. 4-Hydroxybenzoic acid hydrazide bound to the S179A mutant, showing an oxyanion hole composed of the three backbone amide groups. Furthermore, H336 in the non-conserved region in the amidase family may define the substrate specificity, which was confirmed by mutation analysis. A wild-type apoenzyme structure revealed an unidentified molecule covalently bound to S179, representing a tetrahedral intermediate.Hydrogen-bonded chains in 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole and complex hydrogen-bonded sheets in (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate

Seranthimata Samshuddin, Jerry P Jasinski, James A Golen, Badiadka Narayana, Hemmige S Yathirajan, Christopher GlidewellPMID: 25186359 DOI: 10.1107/S2053229614017707

Abstract

Two different heterocycles, a pyrazole and an oxadiazine, are formed by the reactions of a common precursor, (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one, with different simple hydrazines. In 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole, C(21)H(14)F(2)N(2), (I), formed using phenylhydrazine, there is some aromatic-type delocalization in the pyrazole ring, and the molecules are linked into simple chains by a single C-H...π(arene) hydrogen bond. The reaction with 4-hydroxybenzohydrazide gives (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine, which was crystallized from N,N-dimethylformamide to give the monosolvate, C(22)H(16)F(2)N(2)O(3) · C(3)H(7)NO, (II), in which the solvent molecule is disordered over two sets of atomic sites having occupancies of 0.557 (10) and 0.443 (10). The oxadiazine molecules in (II) are linked by a combination of N-H...N and C-H...O hydrogen bonds to form complex sheets, having the hydrogen bonds in the central layer and with the solvent molecules attached at the outer faces by O-H...O hydrogen bonds.Residue depletion of nifuroxazide in broiler chicken

Feng Gao, Qi Di Zhang, Zhen Hong Zhang, Xiao Dong Yan, Hui Cai Zhang, Jian Ping WangPMID: 23339038 DOI: 10.1002/jsfa.6024

Abstract

Several nitrofuran drugs have been prohibited for use in food producing animals due to their carcinogenic and mutagenic effects. However, one of the nitrofurans, nifuroxazide, is still used as a veterinary drug in some countries. This study was conducted to investigate the residue depletion of nifuroxazide in broiler chicken. Chickens were fed with dietary feeds containing 50 mg kg⁻¹ of nifuroxazide for seven consecutive days. Liver, kidney, muscle and plasma samples were collected at different withdrawal periods, and the residues of parent nifuroxazide and its acid-hydrolysable side chain, 4-hydroxybenzhydrazide (HBH), in these samples were determined.Nifuroxazide was metabolised in vivo and its metabolite HBH was formed. Parent nifuroxazide was not detectable in these samples after 14 days of cessation. HBH was detectable in these samples even after 28 days of cessation and the total HBH residues were higher than 1.0 ng g⁻¹. Furthermore, the residue level of tissue bound HBH was much higher than that of free HBH.

The tissue-bound HBH could be used as a marker to monitor the residue of nifuroxazide in chicken and the best target tissue should be liver. This is the first paper reporting the residue depletion of nifuroxazide in chicken.

Sensitive high-throughput screening for the detection of reducing sugars

Andrea Mellitzer, Anton Glieder, Roland Weis, Christoph Reisinger, Karlheinz FlickerPMID: 21538898 DOI: 10.1002/biot.201100001

Abstract

The exploitation of renewable resources for the production of biofuels relies on efficient processes for the enzymatic hydrolysis of lignocellulosic materials. The development of enzymes and strains for these processes requires reliable and fast activity-based screening assays. Additionally, these assays are also required to operate on the microscale and on the high-throughput level. Herein, we report the development of a highly sensitive reducing-sugar assay in a 96-well microplate screening format. The assay is based on the formation of osazones from reducing sugars and para-hydroxybenzoic acid hydrazide. By using this sensitive assay, the enzyme loads and conversion times during lignocellulose hydrolysis can be reduced, thus allowing higher throughput. The assay is about five times more sensitive than the widely applied dinitrosalicylic acid based assay and can reliably detect reducing sugars down to 10 μM. The assay-specific variation over one microplate was determined for three different lignocellulolytic enzymes and ranges from 2 to 8%. Furthermore, the assay was combined with a microscale cultivation procedure for the activity-based screening of Pichia pastoris strains expressing functional Thermomyces lanuginosus xylanase A, Trichoderma reesei β-mannanase, or T. reesei cellobiohydrolase 2.Advantages of isothermal titration calorimetry for xylanase kinetics in comparison to chemical-reducing-end assays

Martin J Baumann, Leigh Murphy, Nina Lei, Kristian B R M Krogh, Kim Borch, Peter WesthPMID: 21074510 DOI: 10.1016/j.ab.2010.11.001

Abstract

In lignocellulosic raw materials for biomass conversion, hemicelluloses constitute a substantial fraction, with xylan being the primary part. Although many pretreatments reduce the amount or change the distribution of xylan, it is important to degrade residual xylan so as to improve the overall yield. Typically, xylanase reaction rates are measured in stopped assays by chemical quantification of the reducing ends. With isothermal titration calorimetry (ITC), the heat flow of the hydrolysis can be measured in continuous fashion, with the reaction rate being directly proportional to the heat flow. Reaction enthalpies for carbohydrate hydrolysis are typically below 5kJ/mol, which is the limiting factor for straight forward calorimetric quantification of enzymatic reaction rates using current ITC technology. To increase the apparent reaction enthalpy, we employed a subsequent oxidation of hydrolysis products by carbohydrate oxidase and catalase. Here we show that the coupled assay with carbohydrate oxidase and catalase can be used to measure enzyme kinetics of a GH10 xylanase from Aspergillus aculeatus on birch xylan and wheat arabinoxylan. Results are discussed in the light of a critical analysis of the sensitivity of four chemical-reducing-end quantification methods using well-characterized substrates.Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from

Halina Maniak, Michał Talma, Konrad Matyja, Anna Trusek, Mirosław GiurgPMID: 32164357 DOI: 10.3390/molecules25051255

Abstract

A series of hydrazide-hydrazones, the imine derivatives of hydrazides and aldehydes bearing benzene rings, were screened as inhibitors of laccase from

. Laccase is a copper-containing enzyme which inhibition might prevent or reduce the activity of the plant pathogens that produce it in various biochemical processes. The kinetic and molecular modeling studies were performed and for selected compounds, the docking results were discussed. Seven 4-hydroxybenzhydrazide (4-HBAH) derivatives exhibited micromolar activity

= 24-674 µM with the predicted and desirable competitive type of inhibition. The structure-activity relationship (SAR) analysis revealed that a slim salicylic aldehyde framework had a pivotal role in stabilization of the molecules near the substrate docking site. Furthermore, the presence of phenyl and bulky

-butyl substituents in position 3 in salicylic aldehyde fragment favored strong interaction with the substrate-binding pocket in laccase. Both 3- and 4-HBAH derivatives containing larger 3-

-butyl-5-methyl- or 3,5-di-

-butyl-2-hydroxy-benzylidene unit, did not bind to the active site of laccase and, interestingly, acted as non-competitive (

= 32.0 µM) or uncompetitive (

= 17.9 µM) inhibitors, respectively. From the easily available laccase inhibitors only sodium azide, harmful to environment and non-specific, was over 6 times more active than the above compounds.

Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies

Sumaira Javaid, Syed Muhammad Saad, Humaira Zafar, Rizwana Malik, Khalid Mohammed Khan, M Iqbal Choudhary, Atta-Ur RahmanPMID: 31986186 DOI: 10.1371/journal.pone.0227549

Abstract

Over-expression of thymidine phosphorylase (TP) plays a key role in many pathological complications, including angiogenesis which leads to cancer cells proliferation. Thus in search of new anticancer agents, a series of 4-hydroxybenzohydrazides (1-29) was synthesized, and evaluated for in vitro thymidine phosphorylase inhibitory activity. Twenty compounds 1-3, 6-14, 16, 19, 22-24, and 27-29 showed potent to weak TP inhibitory activities with IC50 values in the range of 6.8 to 229.5 μM, in comparison to the standards i.e. tipiracil (IC50 = 0.014 ± 0.002 μM) and 7-deazaxanthine (IC50 = 41.0 ± 1.63 μM). Kinetic studies on selected inhibitors 3, 9, 14, 22, 27, and 29 revealed uncompetitive and non-competitive modes of inhibition. Molecular docking studies of these inhibitors indicated that they were able to interact with the amino acid residues present in allosteric site of TP, including Asp391, Arg388, and Leu389. Antiproliferative (cytotoxic) activities of active compounds were also evaluated against mouse fibroblast (3T3) and prostate cancer (PC3) cell lines. Compounds 1, 2, 19, and 22-24 exhibited anti-proliferative activities against PC3 cells with IC50 values between 6.5 to 10.5 μM, while they were largely non-cytotoxic to 3T3 (mouse fibroblast) cells proliferation. Present study thus identifies a new class of dual inhibitors of TP and cancer cell proliferation, which deserves to be further investigated for anti-cancer drug development.Hapten synthesis, monoclonal antibody production and immunoassay development for direct detection of 4-hydroxybenzehydrazide in chicken, the metabolite of nifuroxazide

Ghulam Mujtaba Mari, Hongfang Li, Baolei Dong, Huijuan Yang, Aisha Talpur, Jiafei Mi, Liuchuan Guo, Xuezhi Yu, Yuebin Ke, Diangang Han, Zhanhui WangPMID: 33765482 DOI: 10.1016/j.foodchem.2021.129598

Abstract

Derivatization is usually employed in immunoassay for detection of metabolites of nitrofurans and avoiding derivatization could be preferable to achieve an efficient screening. In the study, we designed four haptens of 4-hydroxybenhydrazide (HBH), the nifuroxazide metabolite. The effect of hapten structures on antibody affinity were evaluated and one monoclonal antibody was produced by using the Hapten C with a linear alkalane spacer arm. After optimization, an enzyme linked-immunosorbent assay (ELISA) was established with an 50% inhibition concentration of 0.25 ng mLfor HBH, which could ensure the direct detection of HBH without derivatization. The limit of detection of the ELISA for HBH was 0.12 µg kg

with the recoveries of 90.1-96.2% and coefficient of variation (CV) values lower than 9.1%. In conclusion, we produced several high affinity antibodies to HBH with new designed hapten and developed an icELISA for the direct detection of HBH without derivatization in chicken.

Determination of Fructan (Inulin, FOS, Levan, and Branched Fructan) in Animal Food (Animal Feed, Pet Food, and Ingredients): Single-Laboratory Validation, First Action 2018.07

Barry V McCleary, Lucie M J Charmier, Vincent A McKie, Ciara McLoughlin, Artur RogowskiPMID: 30646972 DOI: 10.5740/jaoacint.18-0330

Abstract

Traditional enzyme-based methods for measurement of fructan were designed to measure just inulin and branched-type (agave) fructans. The enzymes employed, namely exo-inulinase and endo-inulinase, give incompletely hydrolysis of levan. Levan hydrolysis requires a third enzyme, endo-levanase. This paper describes a method and commercial test kit (Megazyme Fructan Assay Kit) for the determination of all types of fructan (inulin, levan, and branched) in a variety of animal feeds and pet foods. The method has been validated in a single laboratory for analysis of pure inulin, agave fructan, levan, and a range of fructan containing samples. Quantification is based on complete hydrolysis of fructan to fructose and glucose by a mixture of exo-inulinase, endo-inulinase, and endo-levanase, followed by measurement of these sugars using the PAHBAH reducing sugar method which gives the same color response with fructose and glucose. Before hydrolysis of fructan, interfering sucrose and starch in the sample are specifically hydrolyzed and removed by borohydride reduction. The single-laboratory validation (SLV) outlined in this document was performed on commercially available inulin (Raftiline) and agave fructan (Frutafit®), levan purified from Timothy grass, two grass samples, a sample of legume hay, two animal feeds and two barley flours, one of which (Barley MAX®) was genetically enriched in fructan through plant breeding. Parameters examined during the validation included working range, target selectivity, recovery, LOD, LOQ, trueness (bias), precision (repeatability and intermediate precision), robustness, and stability. The method is robust, quick, and simple.Synthesis, characterization, structural analysis of metal(II) complexes of N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide-Multisubstituted Schiff base as a F(-) and Cu(2+) ions selective chemosensor

A Sundar, M Prabhu, N Indra Gandhi, M Marappan, G RajagopalPMID: 24759756 DOI: 10.1016/j.saa.2014.03.084